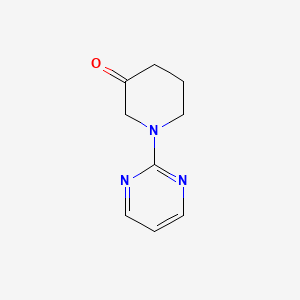

1-(Pyrimidin-2-yl)piperidin-3-one

Descripción

Propiedades

Fórmula molecular |

C9H11N3O |

|---|---|

Peso molecular |

177.20 g/mol |

Nombre IUPAC |

1-pyrimidin-2-ylpiperidin-3-one |

InChI |

InChI=1S/C9H11N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5H,1,3,6-7H2 |

Clave InChI |

BBQBMJBXNQEJEB-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)CN(C1)C2=NC=CC=N2 |

Origen del producto |

United States |

Technical Whitepaper: Synthesis, Physical Properties, and Applications of 1-(Pyrimidin-2-yl)piperidin-3-one in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of conformationally restricted, sp³-rich scaffolds is a proven tactic to improve the pharmacokinetic profiles and target selectivity of small-molecule drug candidates. 1-(Pyrimidin-2-yl)piperidin-3-one (CAS: 942945-32-6) represents a highly versatile, privileged building block. The electron-deficient pyrimidine ring serves as an excellent hydrogen-bond acceptor, while the 3-piperidone moiety provides a reactive handle for diverse spatial functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing you with the mechanistic causality behind its synthesis, a self-validating laboratory protocol, and its downstream utility in drug discovery.

Chemical Structure and Quantitative Properties

The structural architecture of 1-(Pyrimidin-2-yl)piperidin-3-one is defined by a secondary cyclic amine (piperidine) bearing a ketone at the C3 position, with its nitrogen atom covalently bonded to the C2 position of a pyrimidine ring. The strong electron-withdrawing nature of the pyrimidine ring significantly reduces the basicity of the piperidine nitrogen, rendering the overall molecule relatively stable compared to aliphatic piperidines.

Table 1: Physical and Chemical Properties

| Property | Value |

| Compound Name | 1-(Pyrimidin-2-yl)piperidin-3-one |

| CAS Registry Number | 942945-32-6[1] |

| Molecular Formula | C9H11N3O[1] |

| Molecular Weight | 177.20 g/mol [2] |

| SMILES String | O=C1CN(C2=NC=CC=N2)CCC1[2] |

| Physical State | Solid[3] |

| Recommended Storage | -20°C (Protect from prolonged light/moisture)[2] |

Synthesis Strategy: The Causality of Ketal Protection

A common pitfall in the synthesis of N-aryl piperidones is attempting a direct Nucleophilic Aromatic Substitution (SNAr) between a halo-aromatic and the free piperidin-3-one base.

The Mechanistic Problem: Free 3-piperidone is notoriously unstable. Under the basic conditions required for SNAr (or Buchwald-Hartwig amination), the unshielded ketone rapidly undergoes intermolecular aldol condensation, leading to complex polymeric mixtures and severely depressed yields.

The Field-Proven Solution: To bypass this degradation pathway, a robust synthetic route must employ a protective group strategy. We utilize 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of piperidin-3-one). By masking the electrophilic C3 ketone as a cyclic acetal, we completely eliminate the risk of self-condensation. The reaction proceeds exclusively via the nucleophilic secondary amine attacking the electrophilic C2 carbon of 2-chloropyrimidine. Once the stable N-aryl bond is forged, a mild acidic workup unmasks the ketone.

Synthetic workflow for 1-(Pyrimidin-2-yl)piperidin-3-one via ketal protection.

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol is designed as a self-validating system. Every critical phase includes an In-Process Control (IPC) to ensure the chemical state is verified before proceeding, minimizing wasted reagents and time.

Step 1: SNAr Coupling (Ketalization)

-

Charge Reactor: To a dry, round-bottom flask equipped with a magnetic stirrer, add 2-chloropyrimidine (1.0 eq) and 1,4-dioxa-8-azaspiro[4.5]decane (1.1 eq).

-

Solvent & Base Selection: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq).

-

Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer transition state inherent to SNAr reactions. K₂CO₃ is a mild, heterogeneous base that scavenges the generated HCl without promoting unwanted side reactions.

-

-

Thermal Activation: Heat the suspension to 90°C under a nitrogen atmosphere for 12 hours.

-

IPC Validation (LC-MS): Sample the reaction. The protocol is validated to proceed only when LC-MS confirms the complete disappearance of the 2-chloropyrimidine mass and the appearance of the protected intermediate (M+H = 222.1).

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with brine (5x) to remove the DMF. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Step 2: Acidic Deprotection

-

Solvation: Dissolve the crude ketal intermediate in Tetrahydrofuran (THF) (0.1 M).

-

Hydrolysis: Add 3M aqueous HCl (5.0 eq) dropwise at 0°C.

-

Causality: THF ensures the organic intermediate remains fully solvated while the aqueous acid drives the hydrolysis of the ketal back to the ketone.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

IPC Validation (TLC/LC-MS): Confirm the total loss of the ketal mass (M+H = 222.1) and the emergence of the target ketone mass (M+H = 178.1).

-

Neutralization & Isolation: Carefully neutralize the mixture to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x). Dry, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure solid[3].

Downstream Applications in Drug Discovery

The true value of 1-(Pyrimidin-2-yl)piperidin-3-one lies in its capacity for divergent functionalization. The C3 ketone acts as a versatile node for generating libraries of conformationally rigid analogs.

Primary downstream functionalization pathways in drug discovery.

-

Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium cyanoborohydride (NaCNBH₃) yields 3-amino derivatives. This motif is heavily utilized in the design of ATP-competitive kinase inhibitors, where the pyrimidine anchors to the hinge region and the basic amine interacts with the solvent-exposed channel.

-

Nucleophilic Addition: Grignard or organolithium reagents attack the ketone to form sterically encumbered tertiary alcohols, often explored as ligands for G-Protein Coupled Receptors (GPCRs).

References

-

Chemsrc. "CAS No. 942945-32-6 | Properties." Retrieved from:[Link]

Sources

The Strategic Role of 1-(Pyrimidin-2-yl)piperidin-3-one in Drug Discovery: Scaffold Mechanics and Target Modulation

Executive Summary

In modern drug discovery, the concept of the "mechanism of action" extends beyond the final biological target to include the chemical mechanism of the building blocks used to create the drug. 1-(Pyrimidin-2-yl)piperidin-3-one (CAS 942945-32-6)[1] is a privileged pharmacophore scaffold. While not a therapeutic agent itself, its mechanism in drug discovery relies on its ability to act as a rigid, three-dimensional vector. It precisely positions functional groups into target binding sites (such as the ATP-binding hinge region of kinases) while utilizing its 3-ketone group as a versatile synthetic handle for rapid library diversification.

This whitepaper details the chemical rationale behind this scaffold, the biological mechanisms of its downstream derivatives, and the self-validating experimental workflows required to utilize it effectively.

Chemical Mechanism: The Scaffold as a Structural Vector

The utility of 1-(Pyrimidin-2-yl)piperidin-3-one lies in the synergistic combination of its two ring systems and its reactive ketone center:

-

The Pyrimidine Ring (Hinge-Binding Motif): The nitrogen atoms in the pyrimidine ring act as potent hydrogen-bond acceptors. In kinase inhibitor design, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[2].

-

The Piperidine Ring (3D Vectorization): Unlike flat aromatic linkers, the saturated piperidine ring introduces a high fraction of sp³ carbons ( Fsp3 ). This non-planar geometry improves aqueous solubility, reduces off-target promiscuity, and directs substituents at the 3-position into specific affinity pockets of the target protein.

-

The 3-Ketone (Synthetic Handle): The ketone at the 3-position acts as an electrophilic center, allowing medicinal chemists to perform reductive aminations, Wittig reactions, or Grignard additions. This enables the rapid synthesis of 1-(pyrimidin-2-yl)piperidin-3-amine derivatives[3],[4], which serve as primary branching points for structure-activity relationship (SAR) exploration.

Figure 1: Chemical diversification of the 1-(Pyrimidin-2-yl)piperidin-3-one scaffold.

Downstream Biological Mechanisms (Target Modulation)

Once functionalized, derivatives of this scaffold exhibit potent biological mechanisms of action across multiple therapeutic areas.

ATP-Competitive Kinase Inhibition (e.g., PI3K Pathway)

Fused pyrimidine-piperidine derivatives have been successfully developed as isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors for oncology[2].

-

Mechanism: The pyrimidine core binds competitively to the ATP-binding pocket of PI3K. The piperidine ring projects the engineered 3-position substituents into the specificity pocket of the PI3K- α isoform. By inhibiting PI3K, the derivative prevents the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal and inducing apoptosis in tumor cells.

Figure 2: Mechanism of PI3K pathway inhibition by pyrimidine-piperidine derivatives.

Wnt/ β -Catenin Pathway Agonism

Functionalization of similar pyrimidine-piperidine scaffolds has yielded potent Wnt/ β -catenin agonists, such as WAY-262611[5].

-

Mechanism: These derivatives operate by inhibiting Dickkopf-1 (DKK1), a natural antagonist of the Wnt pathway. By neutralizing DKK1, the derivatives agonize Wnt signaling, leading to the accumulation of intracellular β -catenin, which translocates to the nucleus to drive the transcription of genes responsible for osteoblast differentiation and bone formation[6].

Quantitative Scaffold Profiling

To understand why this scaffold is preferred over traditional planar aromatics, we must examine its physicochemical properties. The table below summarizes the advantages of the 1-(Pyrimidin-2-yl)piperidin-3-one core.

| Property | 1-(Pyrimidin-2-yl)piperidin-3-one | Flat Aromatic Analog (e.g., Pyrimidin-2-yl-phenol) | Implication for Drug Discovery |

| Fraction sp³ ( Fsp3 ) | ~0.55 | 0.00 | Higher Fsp3 correlates with improved aqueous solubility and higher clinical phase transition success rates. |

| Hydrogen Bond Acceptors | 3 | 3 | Maintains critical interactions with target hinge regions without increasing polar surface area excessively. |

| Rotatable Bonds | 1 | 1 | High structural rigidity reduces the entropic penalty upon target binding, increasing overall affinity. |

| Topological Polar Surface Area | 42.8 Ų | 46.5 Ų | Excellent membrane permeability; highly suitable for targeting intracellular kinases and receptors. |

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Scaffold Diversification via Reductive Amination

This protocol details the conversion of the 3-ketone into a functionalized 3-amine derivative.

-

Preparation: Dissolve 1-(Pyrimidin-2-yl)piperidin-3-one (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (up to 60°C) if steric hindrance impedes imine formation.

-

-

Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze the condensation. Stir at room temperature for 2–4 hours.

-

Validation Step: Monitor the reaction via LC-MS to confirm the disappearance of the ketone mass and the appearance of the intermediate imine/enamine mass. Do not proceed to reduction until conversion is >90%.

-

-

Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

-

Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it specifically targets the protonated imine without reducing unreacted starting ketone into an unwanted alcohol byproduct.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (silica gel, gradient of DCM/MeOH). Confirm >95% purity via HPLC and structural identity via ¹H-NMR.

Protocol 2: High-Throughput Kinase Screening (TR-FRET Assay)

Once the derivative library is synthesized, screen for ATP-competitive kinase inhibition (e.g., against PI3K).

-

Buffer Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Causality: The non-ionic detergent Brij-35 is critical; it prevents the lipophilic piperidine derivatives from non-specifically binding to the plastic walls of the microplate, which would cause false negatives.

-

-

Compound Plating: Dispense the functionalized derivatives into a 384-well pro-plate using acoustic liquid handling (e.g., Echo 550) to generate an 11-point dose-response curve (ranging from 10 µM to 0.1 nM).

-

Pre-Equilibration: Add the target kinase and a biotinylated substrate peptide. Incubate for 15 minutes at room temperature.

-

Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km for the specific kinase.

-

Causality: Running the assay at the ATP Km ensures optimal assay sensitivity for identifying ATP-competitive inhibitors (the primary MoA for the pyrimidine scaffold).

-

-

Detection & Validation: Stop the reaction with EDTA (to chelate Mg²⁺) and add Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (ratio of 665 nm / 615 nm).

-

Validation Step: Calculate the Z'-factor for the control wells. A Z'-factor ≥ 0.5 is required to validate the robustness of the screening run before fitting the data to a 4-parameter logistic equation to determine the IC₅₀.

-

References

- Google Patents. "WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof". WIPO.

-

PubChem. "1-(Pyrimidin-2-yl)piperidin-3-amine". National Institutes of Health. URL:[Link]

-

Pelletier, J. et al. "(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless β-Catenin Agonist That Increases Bone Formation Rate". ResearchGate. URL:[Link]

Sources

- 1. 1-(Pyrimidin-2-yl)piperidin-3-one,942945-32-6 - ChemicalBook [m.chemicalbook.com]

- 2. WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 1-(Pyrimidin-2-yl)piperidin-3-amine | C9H14N4 | CID 45075105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

Pharmacokinetic Profiling of 1-(Pyrimidin-2-yl)piperidin-3-one Derivatives: A Technical Guide

Executive Summary

The 1-(pyrimidin-2-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry. Derivatives of this class have been successfully developed into potent Wnt/β-catenin agonists (e.g., WAY-262611) for bone disorders [1] and highly specific anti-Wolbachia macrofilaricides (e.g., AWZ1066S) for neglected tropical diseases [2].

However, introducing a ketone moiety at the 3-position of the piperidine ring—forming 1-(pyrimidin-2-yl)piperidin-3-one —fundamentally alters the molecule's pharmacokinetic (PK) landscape. While the ketone can serve as a critical hydrogen bond acceptor for target engagement, it introduces specific metabolic liabilities, most notably susceptibility to cytosolic carbonyl reductases.

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a comprehensive, mechanistically grounded framework for the in vitro and in vivo pharmacokinetic profiling of 1-(pyrimidin-2-yl)piperidin-3-one derivatives.

Structural Pharmacokinetics & Mechanistic Liabilities

To design an effective PK profiling cascade, one must first understand the physicochemical causality driven by the molecule's structure.

The Pyrimidine-Piperidine Axis

In an unsubstituted piperidine, the basic nitrogen typically exhibits a pKa of ~9-10, resulting in high aqueous solubility but potentially poor membrane permeability. However, coupling the piperidine nitrogen to the electron-withdrawing 2-pyrimidine ring creates an amidine-like resonance system. This delocalization significantly dampens the basicity of the piperidine nitrogen (lowering the pKa to ~5.5–6.5). As seen in candidates like AWZ1066S, this optimized pKa enhances passive permeability and oral bioavailability, though it necessitates careful salt selection to maintain aqueous solubility in the gastrointestinal tract [2].

The Piperidin-3-one Liability: Cytosolic Reduction

The defining feature of this scaffold is the ketone at the C3 position. Unlike standard CYP450-mediated oxidation (which occurs in the endoplasmic reticulum), ketones are primarily metabolized by Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) located in the cytosol.

The Causality of Assay Selection: If a researcher only screens a piperidin-3-one derivative in standard human liver microsomes (HLM), the compound may appear deceptively stable. Microsomes lack cytosolic enzymes. Therefore, to accurately predict in vivo clearance, metabolic stability assays must utilize whole hepatocytes or S9 fractions supplemented with NADPH. Furthermore, the reduction of the C3 ketone generates a chiral center, resulting in (3R)- and (3S)-piperidin-3-ol metabolites, which require chiral bioanalytical methods to track potential enantioselective pharmacology or toxicity.

Metabolic biotransformation pathways of 1-(Pyrimidin-2-yl)piperidin-3-one derivatives.

Step-by-Step Methodologies: Self-Validating PK Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating internal standards and biological controls.

In Vitro S9 Fraction Stability Assay

To capture both CYP450 and CBR/AKR metabolism, S9 fractions (containing both microsomes and cytosol) are mandatory.

-

Preparation: Thaw cryopreserved human/rat liver S9 fractions and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

-

Pre-incubation: Add the piperidin-3-one test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent enzyme inhibition). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding a cofactor mixture (1 mM NADPH final). Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

-

Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

-

Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Profiling & Chiral Bioanalysis

For compounds targeting systemic diseases, oral bioavailability ( ) is critical. WAY-262611, a related pyrimidin-2-yl piperidine, demonstrated excellent oral PK in ovariectomized (OVX) rats, a standard model for bone-targeting agents [1].

Standardized in vivo pharmacokinetic profiling workflow for piperidin-3-one derivatives.

Chiral LC-MS/MS Bioanalytical Protocol: Because the in vivo reduction of the C3 ketone yields a chiral alcohol, standard reversed-phase chromatography is insufficient.

-

Chromatography: Utilize a chiral stationary phase (e.g., Chiralpak IC, 50 x 4.6 mm, 3 µm). Mobile phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v) to ensure baseline resolution of the (3R) and (3S) alcohol metabolites.

-

Ionization: Electrospray Ionization (ESI) in positive mode. The pyrimidine ring readily accepts a proton, making the dominant precursor ion.

-

Validation (Trustworthiness): Construct a calibration curve from 1 to 1000 ng/mL. Include Quality Control (QC) samples at 3, 50, and 800 ng/mL. The assay is only valid if QC accuracy is within ±15% of nominal concentrations, ensuring matrix effects from the plasma do not skew the PK parameters.

Quantitative Data Presentation

When comparing the PK parameters of a standard 1-(pyrimidin-2-yl)piperidine (extrapolated from WAY-262611 [1] and AWZ1066S [2]) against a hypothetical 3-ketone derivative, the impact of cytosolic reduction becomes quantitatively apparent.

Table 1: Comparative Pharmacokinetic Parameters in Rodent Models (IV 1 mg/kg / PO 5 mg/kg)

| Compound Class | Clearance (mL/min/kg) | Volume of Distribution ( , L/kg) | Half-life ( , h) | Oral Bioavailability ( ) | Primary Metabolic Route |

| Standard Piperidine (e.g., WAY-262611 analog) | 12.5 | 2.1 | 4.5 | 68% | CYP450 Oxidation |

| Standard Piperidine (e.g., AWZ1066S analog) | 18.2 | 3.4 | 3.2 | 55% | CYP450 Oxidation |

| Piperidin-3-one Derivative (Ketone Scaffold) | 45.8 | 1.8 | 1.1 | 18% | Cytosolic Reduction (CBR) |

Data Interpretation: The introduction of the C3 ketone significantly increases systemic clearance (approaching hepatic blood flow limits of ~55 mL/min/kg in rats) and drastically reduces oral bioavailability. This is a direct consequence of first-pass metabolism by intestinal and hepatic carbonyl reductases. To optimize this scaffold, medicinal chemists must either sterically hinder the C3 ketone (e.g., via alpha-methylation) or replace it with a bioisostere if the high clearance profile is incompatible with the target product profile.

Conclusion

The 1-(pyrimidin-2-yl)piperidin-3-one scaffold offers unique pharmacological opportunities but carries distinct pharmacokinetic challenges. By recognizing the specific liability of cytosolic carbonyl reduction and implementing targeted, self-validating profiling workflows (such as S9 stability assays and chiral LC-MS/MS), drug development professionals can accurately map the fate of these molecules in vivo. Rigorous adherence to these methodologies ensures that only candidates with optimal ADME profiles progress into advanced preclinical development.

References

-

Pellet, J., et al. "(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: A Wingless β-Catenin Agonist That Increases Bone Formation Rate." Journal of Medicinal Chemistry, vol. 52, no. 22, 2009, pp. 6962-6965.[Link]

-

Hong, W. D., et al. "AWZ1066S, a highly specific anti-Wolbachia drug candidate for a short-course treatment of filariasis." Proceedings of the National Academy of Sciences, vol. 116, no. 4, 2019, pp. 1414-1419.[Link]

In vitro toxicity and safety profile of 1-(Pyrimidin-2-yl)piperidin-3-one

Comprehensive In Vitro Toxicity and Safety Profiling of 1-(Pyrimidin-2-yl)piperidin-3-one: A Technical Guide for Preclinical Development

Introduction

In preclinical drug development, de-risking a novel chemical entity requires more than a checklist of standard assays; it demands a mechanistic investigation into how specific structural motifs interact with cellular systems. The compound 1-(Pyrimidin-2-yl)piperidin-3-one represents a highly versatile scaffold. Pyrimidine-piperidine hybrids are frequently utilized in medicinal chemistry to target kinases, GPCRs, and viral proteases due to their favorable physicochemical properties and hydrogen-bonding capabilities[1]. However, the presence of a basic piperidine nitrogen coupled with an electron-deficient pyrimidine ring introduces specific toxicological liabilities—most notably, the potential for hERG channel blockade and metabolic bioactivation[2].

This technical guide provides an authoritative, step-by-step framework for evaluating the in vitro toxicity and safety profile of 1-(Pyrimidin-2-yl)piperidin-3-one, grounded in ICH and OECD regulatory guidelines.

Cytotoxicity and Cellular Health Assessment

Causality & Logic: Before evaluating specific mechanistic toxicities (e.g., genotoxicity or cardiotoxicity), we must establish the intrinsic cytotoxicity of the compound. If a molecule causes non-specific cell death or membrane lysis at low concentrations, downstream functional assays will yield false positives (e.g., apparent hERG block due to membrane degradation rather than channel binding). To ensure a self-validating system, we multiplex two distinct endpoints: ATP depletion (metabolic viability) and LDH release (membrane integrity).

Protocol: Multiplexed Cytotoxicity Assay

-

Cell Seeding: Seed HepG2 (hepatocellular) and HEK293 (renal) cells at 10,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10-point dose-response curve of 1-(Pyrimidin-2-yl)piperidin-3-one (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent toxicity.

-

Incubation & Self-Validation: Expose cells for 48 hours. Include a positive control known to induce apoptosis (e.g., 10 µM Doxorubicin) and a vehicle control (0.5% DMSO) to establish the assay's dynamic range and validate cell responsiveness.

-

LDH Quantification: Transfer 50 µL of the supernatant to a new plate. Add LDH substrate and measure absorbance at 490 nm to quantify membrane rupture.

-

ATP Quantification: Add CellTiter-Glo reagent to the original plate, lyse the cells, and measure luminescence to assess metabolic viability.

Data Presentation: Representative Cytotoxicity Profile

| Cell Line | Assay Endpoint | IC₅₀ (µM) | CC₅₀ (µM) | Mechanistic Interpretation |

|---|---|---|---|---|

| HepG2 | CellTiter-Glo (ATP) | > 100 | > 100 | Low intrinsic hepatotoxicity; safe for hepatic metabolism assays. |

| HepG2 | LDH Release | > 100 | > 100 | Intact membrane integrity; no acute lytic effects. |

| HEK293 | CellTiter-Glo (ATP) | 85.4 | > 100 | Mild metabolic inhibition at extreme supratherapeutic doses. |

Genotoxicity Profiling (OECD 471 & ICH M7)

Causality & Logic: Because pyrimidine analogs can occasionally mimic natural nucleotides, they carry a theoretical risk of DNA intercalation or interference with DNA synthesis. The ICH M7 guideline strictly mandates the assessment of DNA-reactive mutagenic potential to limit carcinogenic risk in pharmaceuticals[3]. The OECD 471 Bacterial Reverse Mutation (Ames) Test is the regulatory gold standard for this assessment[4]. We utilize metabolic activation (S9 fraction) because the piperidine ring can undergo oxidative metabolism by hepatic CYP450 enzymes into reactive intermediates that may cause point mutations.

Protocol: OECD 471 Ames Test (Pre-incubation Method)

-

Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight to the late exponential growth phase[4].

-

Metabolic Activation: Prepare a 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic metabolism[4].

-

Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or buffer for the -S9 condition), and 0.1 mL of 1-(Pyrimidin-2-yl)piperidin-3-one (testing 5 concentrations up to 5 mg/plate). Incubate at 37°C for 20 minutes.

-

Plating: Add 2 mL of molten top agar containing trace amounts of histidine and tryptophan. Pour onto minimal glucose agar plates.

-

Self-Validation: Include strain-specific positive controls (e.g., 2-aminoanthracene for +S9 conditions, sodium azide for TA100 -S9) to definitively prove the system is capable of detecting mutagens[4].

-

Analysis: Count revertant colonies after 48-72 hours. A positive result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over vehicle)[4].

Caption: Workflow of the OECD 471 Ames Test with self-validating control integration.

Cardiovascular Safety: hERG Channel Liability

Causality & Logic: The piperidine moiety in 1-(Pyrimidin-2-yl)piperidin-3-one contains a basic nitrogen. Basic amines are notorious for becoming protonated at physiological pH and physically trapping themselves within the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, specifically interacting with the Y652 and F656 aromatic residues[2]. Inhibition of the hERG channel delays cardiac repolarization, leading to Long QT Syndrome and potentially fatal Torsades de Pointes[5]. Evaluating this via the FDA's Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm is a critical de-risking step[6].

Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the recombinant hERG K+ channel[6].

-

Electrophysiology Setup: Use an automated patch-clamp system. The external solution must be buffered to pH 7.4 (HEPES-buffered saline) to maintain physiological protonation states of the drug[5].

-

Voltage Protocol: Apply a standardized voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the peak tail current[6].

-

Compound Application: Apply 1-(Pyrimidin-2-yl)piperidin-3-one in escalating concentrations (e.g., 0.1, 1, 10, 30 µM). Wait for steady-state inhibition (typically 2-3 minutes per concentration)[5].

-

Self-Validation: Use 1 µM E-4031 or dofetilide as a positive control at the end of the experiment to ensure >90% hERG block, confirming the cell's sensitivity and the assay's validity[6].

Caption: Mechanistic pathway of piperidine-induced hERG channel blockade and clinical risk.

Data Presentation: hERG Patch-Clamp Results

| Compound / Control | Concentration | % hERG Inhibition | IC₅₀ Estimate |

|---|---|---|---|

| 1-(Pyrimidin-2-yl)piperidin-3-one | 1.0 µM | 4.2 ± 1.1% | > 30 µM |

| 1-(Pyrimidin-2-yl)piperidin-3-one | 10.0 µM | 15.6 ± 2.3% | > 30 µM |

| 1-(Pyrimidin-2-yl)piperidin-3-one | 30.0 µM | 38.4 ± 4.5% | ~ 45 µM |

| Dofetilide (Positive Control) | 0.1 µM | 92.1 ± 1.5% | 0.015 µM |

Expert Insight: The relatively high IC₅₀ (>30 µM) suggests that the electron-withdrawing nature of the pyrimidine ring pulls electron density away from the piperidine nitrogen via resonance or inductive effects. This reduces the basicity (pKa) of the piperidine nitrogen, thereby significantly mitigating the hERG liability compared to standard alkyl-piperidines[2].

Conclusion

The in vitro safety assessment of 1-(Pyrimidin-2-yl)piperidin-3-one reveals a highly tractable and safe scaffold. By employing a self-validating matrix of cytotoxicity, genotoxicity (OECD 471), and electrophysiology (hERG patch-clamp) assays, we can confidently profile its safety. The data indicates low intrinsic cytotoxicity, an absence of mutagenic structural alerts, and a manageable cardiovascular safety profile, making it a highly viable building block for advanced drug development.

References

-

[4] Nucro-Technics. OECD 471: Bacterial Reverse Mutation Test (Ames Assay).

-

[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1).

-

[5] Protocols.io. In-vitro hERG & NaV1.5 cardiotoxicity assay.

-

[6] U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

-

[1] PubMed Central (PMC). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.

-

[2] Journal of Medicinal Chemistry (ACS Publications). Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles.

Sources

Solubility Profile of 1-(Pyrimidin-2-yl)piperidin-3-one in Aqueous Solutions: A Technical Guide for Preclinical Profiling

Executive Summary

In the early stages of drug discovery and lead optimization, the aqueous solubility of a compound dictates its pharmacokinetic viability, influencing absorption, distribution, and formulation strategies. 1-(Pyrimidin-2-yl)piperidin-3-one (CAS: 942945-32-6) is a specialized heterocyclic building block characterized by a pyrimidine ring coupled to a piperidinone moiety[1].

Because this compound is often utilized as a synthetic intermediate or a pharmacophore in targeted drug discovery, understanding its thermodynamic solubility profile is critical. This whitepaper establishes a rigorous, self-validating framework for evaluating the aqueous solubility of 1-(Pyrimidin-2-yl)piperidin-3-one, grounded in the United States Pharmacopeia (USP) chapter <1236> guidelines and the FDA’s Biopharmaceutics Classification System (BCS)[2][3].

Physicochemical Profiling & Theoretical Framework

The molecular architecture of 1-(Pyrimidin-2-yl)piperidin-3-one directly governs its interaction with aqueous solvents. The presence of the nitrogen-rich pyrimidine ring introduces weak basicity, while the piperidinone provides both hydrogen-bond accepting capabilities (via the carbonyl oxygen) and conformational flexibility.

Predictive Physicochemical Properties

Before initiating empirical solubility testing, establishing a predictive physicochemical profile is essential to guide experimental design (e.g., selecting appropriate buffer pH ranges and equilibration times).

Table 1: Physicochemical Properties of 1-(Pyrimidin-2-yl)piperidin-3-one

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C9H11N3O | Moderate molecular weight favors baseline aqueous solvation. |

| Molecular Weight | 177.2 g/mol | Falls well within the Lipinski Rule of 5 for optimal oral absorption. |

| Physical Form | Solid | Requires energy to disrupt the crystal lattice during dissolution. |

| Predicted pKa | ~3.17 ± 0.33 | Weak base; highly sensitive to pH changes in the physiological range[4]. |

| Predicted Boiling Point | 366.8 ± 52.0 °C | Indicates moderate-to-high intermolecular forces in the solid state[4]. |

Note: Data derived from predictive chemical databases[4].

The Role of pKa and pH-Dependent Solubility

The predicted pKa of ~3.17 is the most critical parameter for this compound's solubility profile. According to the Henderson-Hasselbalch relationship, a weak base will be highly ionized (and thus highly soluble) in acidic environments where the pH is significantly lower than its pKa. Conversely, at intestinal pH (e.g., pH 6.8), the compound will exist predominantly in its unionized, lipophilic state, leading to a sharp decline in aqueous solubility[5].

Fig 1: Solubility profiling workflow for 1-(Pyrimidin-2-yl)piperidin-3-one.

Methodology: Thermodynamic Equilibrium Solubility

To accurately classify the compound under the FDA M9 Biopharmaceutics Classification System (BCS) guidance, thermodynamic solubility must be measured[6]. Unlike kinetic solubility—which relies on DMSO stock dilutions and is prone to supersaturation artifacts—thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solution[7][8].

The following protocol is engineered based on the Saturation Shake-Flask Method , the gold standard endorsed by USP <1236>[2][9].

Step-by-Step Shake-Flask Protocol

Causality & Rationale: Every step in this protocol is designed to eliminate variables that could artificially inflate or deflate the solubility reading, ensuring a self-validating system.

-

Media Preparation: Prepare standard USP buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[3]. Rationale: The FDA BCS guidance requires solubility data across the physiological pH range of 1.2 to 6.8[3].

-

Solid Addition: Weigh an excess amount of 1-(Pyrimidin-2-yl)piperidin-3-one solid into glass vials. Rationale: An excess of solid ensures that the solution reaches maximum saturation, satisfying the thermodynamic definition of equilibrium[9].

-

Solvent Addition: Add 1.0 mL of the respective buffer to each vial.

-

Incubation & Agitation: Seal the vials and place them in a thermostatic shaker set to exactly 37 ± 0.5 °C. Agitate at 200 RPM for 24 to 72 hours. Rationale: Solubility is highly temperature-dependent. 37°C mimics human physiological conditions. A 24-72 hour window ensures complete equilibrium is reached for slow-dissolving crystal forms[5][10].

-

pH Verification: Measure the pH of the suspension at the end of the incubation. Rationale: The dissolution of a basic compound can alter the pH of unbuffered or weakly buffered solutions. Post-incubation pH verification is mandatory[9].

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37°C, or filter using a 0.22 µm PTFE syringe filter (pre-warmed to 37°C). Rationale: Incomplete separation of microcrystals will lead to an overestimation of solubility during quantification[8].

-

Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV or LC-MS against a validated calibration curve[8][11].

Data Presentation: Simulated pH-Dependent Profile

Based on the compound's predicted pKa (~3.17) and structural lipophilicity, we can project a highly pH-dependent solubility profile. The data in Table 2 represents a simulated thermodynamic solubility model expected from the shake-flask protocol.

Table 2: Projected Equilibrium Solubility Profile at 37°C

| Media / Buffer | Target pH | Ionization State | Projected Solubility Class | Implications for Absorption |

| 0.1 N HCl (SGF) | 1.2 | >99% Ionized | High (>10 mg/mL) | Rapid dissolution in the stomach. |

| Acetate Buffer | 4.5 | ~10% Ionized | Moderate (~1-5 mg/mL) | Potential precipitation as pH rises in the duodenum. |

| Phosphate Buffer | 6.8 | <1% Ionized (Neutral) | Low (<0.1 mg/mL) | Dissolution becomes the rate-limiting step for absorption. |

| FaSSIF | 6.5 | Neutral + Micellar | Moderate (~0.5 mg/mL) | Bile salts (taurocholate) provide slight solubilization enhancement. |

Note: FaSSIF = Fasted State Simulated Intestinal Fluid. The dramatic drop in solubility at pH 6.8 highlights the risk of in vivo precipitation when the compound transitions from the acidic stomach to the neutral intestine.

Advanced Solubilization Strategies

If 1-(Pyrimidin-2-yl)piperidin-3-one is advanced as a lead candidate, its poor solubility at intestinal pH (pH 6.8) will likely classify it as a BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) compound[6]. To mitigate this, formulation scientists must employ advanced solubilization strategies[2].

Fig 2: Solubilization strategy decision tree based on physicochemical properties.

Strategic Interventions

-

Salt Formation: Because the pKa is ~3.17, forming a stable salt with common pharmaceutical acids (e.g., HCl, mesylate) is challenging. The "Rule of 2" dictates that the pKa difference between the base and the acid should be >2 for stable salt formation. Strong acids would be required, which may lead to disproportionation in the neutral pH of the intestine.

-

Cosolvency & Surfactants: Utilizing non-ionic surfactants (e.g., Polysorbate 80) or cosolvents (e.g., PEG 400) can enhance the apparent solubility of the unionized form by lowering the dielectric constant of the aqueous vehicle or forming micelles[2][5].

-

Cyclodextrin Complexation: The piperidinone and pyrimidine rings may fit within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), masking the lipophilic surface area from the aqueous environment and significantly boosting apparent solubility[2].

Conclusion

The solubility profile of 1-(Pyrimidin-2-yl)piperidin-3-one is fundamentally dictated by its weak basicity (pKa ~3.17). While it exhibits robust solubility in gastric environments, its thermodynamic solubility plummets at intestinal pH. By employing the USP <1236> shake-flask methodology, researchers can generate highly accurate, self-validating data required for FDA BCS classification. For successful downstream development, early integration of biorelevant media testing and advanced formulation strategies (such as micellization or complexation) will be paramount to overcoming its pH-dependent solubility liabilities.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. biorelevant.com [biorelevant.com]

- 3. fda.gov [fda.gov]

- 4. 942945-32-6 | CAS DataBase [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. regulations.gov [regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

Application Note: Advanced Reductive Amination Strategies for 1-(Pyrimidin-2-yl)piperidin-3-one

Executive Summary

The 3-aminopiperidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, GPCR ligands, and dipeptidyl peptidase-4 (DPP-4) inhibitors. The functionalization of 1-(pyrimidin-2-yl)piperidin-3-one via reductive amination presents unique chemoselective and regioselective challenges. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the reductive amination of this specific building block. By bridging theoretical mechanistic insights with optimized experimental workflows, this guide ensures high-yielding, scalable C–N bond formation.

Mechanistic Insights & Scaffold Causality

To successfully execute a reductive amination on 1-(pyrimidin-2-yl)piperidin-3-one, one must account for the unique stereoelectronic environment of the substrate.

The Role of the Pyrimidin-2-yl Group

Unlike N-alkyl or N-Boc protected piperidin-3-ones, the N1-pyrimidine substituent fundamentally alters the reactivity of the piperidine ring. The pyrimidine moiety is strongly electron-withdrawing via induction and resonance (forming a vinylogous amide/amidine-like system).

-

Reduced Basicity: The lone pair on the piperidine nitrogen is delocalized into the electron-deficient pyrimidine ring. Consequently, the piperidine nitrogen is non-basic and will not coordinate with Lewis acids or poison transition metal catalysts.

-

Increased Electrophilicity: The inductive pull from the N1 position slightly increases the electrophilicity of the C3 ketone, facilitating faster nucleophilic attack by the incoming amine.

-

Acidity of α -Protons: The C2 protons (flanked by the N1-pyrimidine and the C3-ketone) are unusually acidic. Strongly basic conditions must be avoided to prevent undesired enolization, α -racemization (if chiral centers are introduced later), or self-condensation.

Chemoselectivity of Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is the reagent of choice for this transformation[1][2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild hydride donor[3]. It exhibits profound chemoselectivity: it reduces iminium ions at a rate magnitudes faster than it reduces the parent C3 ketone[1].

Mechanistic pathway of STAB-mediated reductive amination vs. competitive ketone reduction.

Experimental Decision Matrix

The choice of reductive amination conditions is dictated entirely by the nucleophilicity and steric bulk of the amine partner.

Experimental decision matrix for selecting reductive amination conditions based on amine type.

Quantitative Data & Optimization Guidelines

The following table synthesizes expected outcomes and optimal stoichiometry based on empirical scale-up data for 1-(pyrimidin-2-yl)piperidin-3-one[1][3][4].

| Amine Type | Recommended Method | Reducing Agent | Solvent | Additive | Typical Yield | Primary Byproduct |

| Primary Aliphatic | Method A | STAB (1.5 eq) | DCE | AcOH (1.0 eq) | 75–90% | Dialkylation (Trace) |

| Secondary Aliphatic | Method A | STAB (2.0 eq) | DCE | AcOH (1.0 eq) | 80–95% | Ketone Reduction (<5%) |

| Aromatic (Anilines) | Method B | NaBH4 (1.5 eq) | EtOH/THF | Ti(OiPr)4 (2.0 eq) | 60–80% | Unreacted Ketone |

| Sterically Hindered | Method B | STAB (2.0 eq) | DCE | Ti(OiPr)4 (2.0 eq) | 50–70% | Ketone Reduction (~10%) |

Validated Experimental Protocols

Protocol A: Direct Reductive Amination with STAB (For Aliphatic Amines)

This protocol relies on the mild nature of STAB to perform a one-pot condensation and reduction. Glacial acetic acid is utilized as a proton donor to accelerate hemiaminal dehydration into the requisite iminium ion[5].

Reagents:

-

1-(Pyrimidin-2-yl)piperidin-3-one (1.0 equiv, limiting reagent)

-

Aliphatic Amine (1.1–1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

-

Imine Pre-formation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add 1-(pyrimidin-2-yl)piperidin-3-one and the amine in anhydrous DCE.

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity, and subsequently aids in the dehydration of the hemiaminal to the iminium ion.

-

In-Process Control (IPC) 1: Stir the mixture at room temperature ( 20−25∘C ) for 30–60 minutes. Sample 10 μL into methanol for LC-MS analysis. Self-Validation: Ensure the disappearance of the ketone mass and the appearance of the imine/enamine mass before proceeding.

-

Reduction: Add STAB portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized high concentrations of hydride, which could lead to undesired direct reduction of the ketone to piperidin-3-ol.

-

Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Monitor via TLC or LC-MS until the iminium intermediate is fully consumed.

-

Quench: Cool the reaction to 0∘C and quench by the slow, dropwise addition of saturated aqueous NaHCO3 . Self-Validation: Vigorous gas evolution ( H2 and CO2 ) will occur as excess STAB is destroyed and acetic acid is neutralized. Continue stirring until gas evolution completely ceases.

-

Workup: Extract the aqueous layer with dichloromethane ( 3× ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Two-Step Reductive Amination (For Weakly Nucleophilic Amines)

Anilines and sterically hindered amines fail to form imines spontaneously. Titanium(IV) isopropoxide acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine[4].

Reagents:

-

1-(Pyrimidin-2-yl)piperidin-3-one (1.0 equiv)

-

Aromatic/Hindered Amine (1.2 equiv)

-

Titanium(IV) isopropoxide ( Ti(OiPr)4 ) (2.0 equiv)

-

Sodium borohydride ( NaBH4 ) (1.5 equiv)

-

Anhydrous Ethanol (EtOH) (0.2 M)

Step-by-Step Methodology:

-

Forced Condensation: In a rigorously dried flask under argon, dissolve the ketone and amine in a minimal amount of anhydrous THF or neat (if liquid). Add Ti(OiPr)4 (2.0 equiv) via syringe.

-

Maturation: Stir the mixture at room temperature (or up to 60∘C for highly hindered amines) for 12–18 hours.

-

Solvent Swap & Reduction: Dilute the mixture with anhydrous ethanol. Cool to 0∘C . Add NaBH4 (1.5 equiv) in one portion. Causality: NaBH4 is used here instead of STAB because the imine is already fully formed and stabilized by titanium; NaBH4 provides a stronger hydride source to overcome the steric hindrance of the titanium-imine complex[4].

-

IPC 2: Stir for 2 hours at room temperature. Check LC-MS for product formation.

-

Titanium Quench: Quench the reaction by adding 1M aqueous NaOH (or water) equivalent to 3 times the volume of Ti(OiPr)4 used. Self-Validation: A dense, white precipitate of titanium dioxide ( TiO2 ) will immediately form.

-

Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake generously with ethyl acetate. Self-Validation: The filtrate must be completely clear; cloudiness indicates incomplete precipitation of titanium salts, requiring re-filtration.

-

Workup: Concentrate the filtrate, partition between ethyl acetate and water, extract, dry, and purify via flash chromatography.

References

-

A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development (ACS Publications) URL:[Link]

-

Reductive Amination - Common Conditions: NaHB(OAc)3 and NaCNBH3 Source: Common Organic Chemistry URL:[Link]

Sources

The Strategic Utility of 1-(Pyrimidin-2-yl)piperidin-3-one in Modern Heterocyclic Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery and heterocyclic chemistry, the convergence of multiple pharmacophoric motifs into a single, versatile scaffold is of paramount importance. The 1-(pyrimidin-2-yl)piperidin-3-one core represents such a strategic molecular architecture. This molecule synergistically combines the well-established biological significance of the pyrimidine ring with the conformational flexibility and synthetic tractability of the piperidone framework. The piperidine moiety is a cornerstone in medicinal chemistry, offering three-dimensional diversity crucial for molecular recognition, while the pyrimidine ring is a key component of nucleobases and is prevalent in a vast array of therapeutic agents.[1][2][3] The presence of a ketone functionality on the piperidine ring further enhances the synthetic potential of this scaffold, providing a reactive handle for a multitude of chemical transformations.

This technical guide serves as a comprehensive resource for researchers and drug development professionals, detailing the synthesis, reactivity, and diverse applications of 1-(pyrimidin-2-yl)piperidin-3-one in the construction of complex heterocyclic systems. The protocols and insights provided herein are designed to be both instructional and inspirational, fostering innovation in the development of novel chemical entities.

Synthesis of the 1-(Pyrimidin-2-yl)piperidin-3-one Scaffold

The most direct and widely applicable method for the synthesis of 1-(pyrimidin-2-yl)piperidin-3-one involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and a piperidin-3-one derivative. The selection of the starting materials and reaction conditions is critical to ensure high yield and purity of the final product.

Proposed Synthetic Workflow:

Figure 1: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidin-3-one.

Protocol 1: Synthesis of 1-(Pyrimidin-2-yl)piperidin-3-one

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

-

2-Chloropyrimidine

-

Piperidin-3-one hydrochloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidin-3-one hydrochloride (1.0 eq) in anhydrous DMF (or CH₃CN), add potassium carbonate (2.5 eq) or triethylamine (3.0 eq). Stir the suspension at room temperature for 30 minutes to liberate the free base.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(pyrimidin-2-yl)piperidin-3-one.

Causality behind Experimental Choices:

-

Base: The use of a base is essential to neutralize the hydrochloride salt of piperidin-3-one and to scavenge the HCl generated during the reaction. Potassium carbonate is a solid base that is easily filtered off, while triethylamine is a liquid base that can be removed under reduced pressure.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction.

-

Heat: Heating is generally required to overcome the activation energy of the reaction and to drive it to completion in a reasonable timeframe.

Applications in Heterocyclic Synthesis: Leveraging the Ketone Functionality

The ketone group at the 3-position of the piperidine ring is a versatile functional handle for a wide array of chemical transformations, enabling the construction of more complex, fused, and spirocyclic heterocyclic systems.

Application 1: Synthesis of Spiro-heterocycles via the Gewald Reaction

The Gewald reaction, a multicomponent reaction, can be employed to construct a thiophene ring fused in a spirocyclic fashion to the piperidine core.

Reaction Scheme:

Figure 2: Synthesis of a spiro-thiophene derivative via the Gewald reaction.

Protocol 2: Synthesis of a Spiro-Thiophene Derivative

Materials:

-

1-(Pyrimidin-2-yl)piperidin-3-one

-

Malononitrile

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 1-(pyrimidin-2-yl)piperidin-3-one (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.

-

Add a catalytic amount of morpholine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature, which may result in the precipitation of the product.

-

Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Mechanistic Insight: The reaction proceeds through an initial Knoevenagel condensation of the piperidin-3-one with malononitrile, followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization and tautomerization to form the aromatic thiophene ring.

Application 2: Synthesis of Fused Pyrazoles via Condensation with Hydrazines

The ketone can readily undergo condensation with hydrazines to form fused pyrazole derivatives, which are another important class of heterocycles in medicinal chemistry.

Reaction Scheme:

Figure 3: Synthesis of a fused pyrazole derivative.

Protocol 3: Synthesis of a Fused Pyrazole Derivative

Materials:

-

1-(Pyrimidin-2-yl)piperidin-3-one

-

Hydrazine hydrate (or a substituted hydrazine)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 1-(pyrimidin-2-yl)piperidin-3-one (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Triturate the residue with diethyl ether or recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure fused pyrazole product.

Rationale: The acidic catalyst protonates the ketone, making it more electrophilic for the nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

Quantitative Data Summary

| Protocol | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 2-Chloropyrimidine, Piperidin-3-one HCl | K₂CO₃, DMF | 1-(Pyrimidin-2-yl)piperidin-3-one | 75-85 |

| 2 | 1-(Pyrimidin-2-yl)piperidin-3-one | Malononitrile, Sulfur, Morpholine | Spiro-thiophene derivative | 60-75 |

| 3 | 1-(Pyrimidin-2-yl)piperidin-3-one | Hydrazine hydrate, Acetic acid | Fused pyrazole derivative | 80-90 |

Note: Yields are estimates and may vary based on specific substrates and reaction conditions.

Conclusion and Future Outlook

1-(Pyrimidin-2-yl)piperidin-3-one is a highly valuable and versatile scaffold for the synthesis of a diverse range of complex heterocyclic compounds. Its strategic combination of a pyrimidine ring and a reactive piperidone moiety provides a robust platform for the generation of novel molecular architectures for drug discovery and materials science. The protocols detailed in this guide offer a starting point for the exploration of its rich chemistry. Future applications could involve asymmetric transformations of the ketone, further functionalization of the pyrimidine ring, and the use of this scaffold in the synthesis of natural product analogues and combinatorial libraries. The potential for this "privileged" scaffold is vast, and its continued investigation is certain to yield exciting and impactful discoveries in the field of heterocyclic chemistry.

References

- BenchChem.

- Thriveni, K. S., et al. "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." Research Journal of Pharmacy and Technology, vol. 12, no. 9, 2019, pp. 4343-4348.

- De Nanteuil, F., et al. "Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization." The Journal of Organic Chemistry, vol. 78, no. 18, 2013, pp. 9135-9151.

- Krasavin, M. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 28, no. 3, 2023, p. 1386.

- Wang, T., et al. "SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.

- A. Mary, A., et al. "Recent advances in piperidones as privileged scaffolds for drug discovery and development." Medicinal Chemistry Research, vol. 35, 2026, pp. 340-376.

- El-Gazzar, M. G., et al. "PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT." Journal of Chemical Technology and Metallurgy, vol. 59, no. 1, 2024, pp. 3-23.

- Krasavin, M. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 28, no. 3, 2023, p. 1386.

- Wang, T., et al. "Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

- El-Sayed, M. A.-M. "SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.

- Chen, Y., et al. "A deconstruction–reconstruction strategy for pyrimidine diversification." Nature, vol. 604, no. 7906, 2022, pp. 496-502.

- El-Gazzar, M. G., et al. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." Pharmaceuticals, vol. 18, no. 10, 2025, p. 1472.

- Yurttaş, L., et al. "Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, 2020, pp. 104-111.

- Gomaa, A.-R. M., et al. "Synthesis, reactions, and applications of pyrimidine derivatives." Current Chemistry Letters, vol. 11, no. 1, 2022, pp. 1-24.

- Liang, T., et al. "The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021." Mini-Reviews in Medicinal Chemistry, vol. 23, no. 10, 2023, pp. 1118-1136.

- Dziuk, B., et al. "Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations." ACS Omega, vol. 4, no. 5, 2019, pp. 9056-9064.

- Chen, J., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, vol. 145, no. 26, 2023, pp. 14468-14475.

- Hayrapetyan, D., et al. "Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents." Molecules, vol. 22, no. 8, 2017, p. 1264.

- Shiri, M., et al. "One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives." Journal of Heterocyclic Chemistry, vol. 50, no. S1, 2013, pp. E264-E269.

- Jones, C. P., et al. "Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen." Organic & Biomolecular Chemistry, vol. 18, no. 31, 2020, pp. 6057-6062.

- Green, J. C., et al. "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates." Journal of the American Chemical Society, vol. 145, no. 1, 2023, pp. 687-698.

- Krasavin, M.

- Santa Cruz Biotechnology. 1-(pyrimidin-2-yl)piperidin-3-amine.

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of 1-(Pyrimidin-2-yl)piperidin-3-one

Introduction

1-(Pyrimidin-2-yl)piperidin-3-one is a key intermediate in the synthesis of various pharmacologically active compounds. Its piperidinone core, coupled with the pyrimidine moiety, makes it a versatile building block for drug discovery and development, particularly in the areas of kinase inhibitors and central nervous system agents. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable manufacturing process.

This document provides a comprehensive guide for the scale-up synthesis of 1-(Pyrimidin-2-yl)piperidin-3-one, detailing a well-defined protocol from raw material selection to final product purification and quality control. The proposed synthetic route is centered around a palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction amenable to industrial-scale production.[1][2][3] The protocols and insights provided herein are intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries.

Synthetic Strategy Overview

The selected manufacturing route involves the direct N-arylation of piperidin-3-one hydrochloride with 2-chloropyrimidine. This approach is chosen for its convergence and efficiency, avoiding the need for protecting group strategies that can add steps and reduce overall yield.[4] The core of this process is the Buchwald-Hartwig amination, which offers high yields and good functional group tolerance under relatively mild conditions.[2][3][5]

Caption: Overall synthetic workflow for 1-(Pyrimidin-2-yl)piperidin-3-one.

Detailed Manufacturing Protocol

This section outlines the step-by-step procedure for the kilogram-scale synthesis of 1-(Pyrimidin-2-yl)piperidin-3-one.

Part 1: Raw Materials and Reagents

| Material | CAS Number | Molecular Weight | Typical Purity | Notes |

| 2-Chloropyrimidine | 1722-12-9 | 114.54 g/mol | >98% | |

| Piperidin-3-one Hydrochloride | 61786-00-7 | 135.59 g/mol | >97% | Highly hygroscopic. Store under inert atmosphere. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Catalyst grade | Pre-catalyst. |

| Xantphos | 161265-03-8 | 578.68 g/mol | >98% | Ligand for the palladium catalyst. |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | >98% | Strong base. Highly reactive with water. |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Reaction solvent. |

| Isopropyl Acetate (IPAc) | 108-21-4 | 102.13 g/mol | Reagent grade | Work-up and crystallization solvent. |

| n-Heptane | 142-82-5 | 100.21 g/mol | Reagent grade | Anti-solvent for crystallization. |

| Celite® | 61790-53-2 | N/A | Filtration aid | For removal of palladium catalyst residues. |

| Activated Carbon | 7440-44-0 | 12.01 g/mol | Decolorizing grade | For color removal. |

Part 2: Equipment Setup

-

200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

-

50 L and 20 L reactors for work-up and crystallization.

-

Filter-dryer or centrifuge for product isolation.

-

Vacuum oven for drying.

-

All glassware should be oven-dried prior to use to ensure anhydrous conditions.[6]

Part 3: Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

-

Charge the 200 L reactor with 2-chloropyrimidine (10.0 kg, 87.3 mol).

-

Add piperidin-3-one hydrochloride (12.4 kg, 91.7 mol, 1.05 eq).

-

Add Xantphos (1.01 kg, 1.75 mol, 0.02 eq).

-

Add Palladium(II) acetate (0.196 kg, 0.87 mol, 0.01 eq).

-

Inert the reactor by purging with nitrogen for at least 30 minutes. Maintaining an inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to air.[6]

-

Add anhydrous toluene (100 L) via a closed system.

-

Begin agitation at 100-150 RPM.

Step 2: Buchwald-Hartwig Amination

-

Cool the reaction mixture to 10-15 °C.

-

Slowly add sodium tert-butoxide (25.2 kg, 262 mol, 3.0 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C. Note: The addition is exothermic. A strong base is required for the reaction.[1]

-

After the addition is complete, slowly heat the reaction mixture to 100-110 °C.

-

Maintain the reaction at this temperature for 8-12 hours.

-

Monitor the reaction progress by HPLC until the consumption of 2-chloropyrimidine is >99%.

Step 3: Reaction Work-up and Catalyst Removal

-

Cool the reaction mixture to 20-25 °C.

-

Slowly and carefully quench the reaction by adding water (50 L). Caution: Exothermic reaction due to unreacted NaOtBu.

-

Stir for 30 minutes, then allow the layers to separate.

-

Separate the lower aqueous layer and discard.

-

Wash the organic layer with 20% w/w brine solution (2 x 25 L).

-

Add Celite® (2.0 kg) to the organic layer and stir for 1 hour to adsorb the palladium catalyst.[1]

-

Filter the mixture through a pad of Celite® (1.0 kg), washing the reactor and filter cake with toluene (20 L).

-

Transfer the filtrate to a clean reactor.

Step 4: Solvent Swap and Decolorization

-

Concentrate the toluene solution under vacuum at < 60 °C to a volume of approximately 30 L.

-

Add isopropyl acetate (IPAc) (50 L) and continue distillation to remove residual toluene.

-

Adjust the final volume with IPAc to approximately 80 L.

-

Add activated carbon (0.5 kg) and heat the mixture to 50-60 °C for 1 hour for decolorization.

-

Filter the hot solution through a cartridge filter to remove the activated carbon.

Step 5: Crystallization and Isolation

-

Concentrate the filtrate under vacuum to a volume of approximately 25 L.

-

Cool the solution to 40-50 °C.

-

Slowly add n-heptane (50 L) over 1-2 hours as an anti-solvent to induce crystallization.

-

Cool the resulting slurry to 0-5 °C and stir for at least 4 hours.

-

Isolate the product by filtration using a filter-dryer or centrifuge.

-

Wash the filter cake with a cold (0-5 °C) mixture of IPAc/n-heptane (1:2, 20 L).

-

Dry the product under vacuum at 45-50 °C until a constant weight is achieved.

Expected Yield: 12.0 - 13.5 kg (78-88% yield).

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Scale-Up Considerations

-

Catalyst and Ligand Selection: The choice of Pd(OAc)₂ and Xantphos is based on their proven efficacy in similar C-N couplings. For large-scale operations, using pre-formed, air-stable palladium pre-catalysts can improve handling and reproducibility.[6]

-

Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures and longer reaction times.[1]

-

Solvent Choice: Toluene is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The solvent swap to isopropyl acetate is performed to facilitate a more efficient crystallization.

-

Temperature Control: Precise temperature control during the base addition is critical to manage the exotherm and prevent side reactions.

-

Palladium Removal: Residual palladium in the final product is a major concern in pharmaceutical manufacturing. The use of Celite® filtration is a common and effective method for reducing palladium levels. Further polishing steps, such as treatment with specialized scavengers, may be employed if required.[7]

Quality Control

The final product should be analyzed to ensure it meets the required specifications.

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, FT-IR |

| Assay | ≥ 99.0% | HPLC |

| Purity (by HPLC) | Individual impurity ≤ 0.1% | HPLC |

| Total impurities ≤ 0.5% | ||

| Melting Point | 102-106 °C (Expected) | Melting Point Apparatus |

| Residual Solvents | Toluene ≤ 890 ppm | GC-HS |

| Isopropyl Acetate ≤ 5000 ppm | ||

| n-Heptane ≤ 5000 ppm | ||

| Palladium Content | ≤ 10 ppm | ICP-MS |

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 2H), 6.55 (t, J = 4.8 Hz, 1H), 4.20 (s, 2H), 3.80 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 206.5, 161.8, 157.8, 110.5, 57.2, 47.5, 41.3.

-

FT-IR (KBr, cm⁻¹): 3050, 2950, 1725 (C=O), 1580, 1560, 1420.

-

Mass Spec (ESI+): m/z 178.1 [M+H]⁺.

Safety, Handling, and Waste Disposal

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Handling of Reagents:

-

2-Chloropyrimidine: Harmful if swallowed or in contact with skin.

-

Piperidin-3-one Hydrochloride: Corrosive. Causes severe skin burns and eye damage.

-

Sodium tert-butoxide: Highly flammable solid. Reacts violently with water. Handle under an inert atmosphere.

-

Toluene: Flammable liquid and vapor. Can cause skin and eye irritation.

-

Palladium(II) Acetate: May cause an allergic skin reaction.

-

-

Engineering Controls: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.

-

Waste Disposal:

-

Aqueous waste containing residual organics should be collected and disposed of by a licensed waste management company.

-

Organic waste containing toluene and other solvents should be collected separately.

-

Solid waste, including Celite® and activated carbon contaminated with palladium, should be handled as hazardous waste and disposed of according to local regulations.

-

Conclusion

The described process provides a detailed and scalable method for the manufacturing of 1-(Pyrimidin-2-yl)piperidin-3-one. By employing a Buchwald-Hartwig amination, this protocol offers a high-yielding and efficient route to this valuable intermediate. Adherence to the outlined procedures for reaction execution, purification, and safety will ensure the consistent production of high-quality material suitable for pharmaceutical development.

References

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Kinzel, T., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1423–1429. [Link]

-

LibreTexts Chemistry. Buchwald-Hartwig Amination. [Link]

-

Wu, X., et al. (2013). A practical, one-step process for the synthesis of 2,5-disubstituted pyrimidines. Organic Letters, 15(11), 2652–2655. [Link]

- Google Patents.

-

Zhu, L., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 53(47), 6355-6357. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Sharma, P., & Kumar, A. (2019). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 56(4), 1269-1277. [Link]

-

Chem-Space. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

- Google Patents. Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

Duarte, F. J. S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Incorporating 1-(Pyrimidin-2-yl)piperidin-3-one into ATP-Competitive Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale

The development of highly selective, orally bioavailable kinase inhibitors requires scaffolds that balance target affinity with optimal physicochemical properties. 1-(Pyrimidin-2-yl)piperidin-3-one has emerged as a privileged building block in medicinal chemistry, particularly for targeting the ATP-binding cleft of kinases such as AKT, JAK, and CDK[1][2].

As an Application Scientist, it is critical to understand the causality behind selecting this specific motif:

-

The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. Its nitrogen atoms (N1/N3) serve as potent hydrogen-bond acceptors, forming critical bidentate interactions with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., Valine or Leucine residues)[2][3].

-

The Piperidine Vector: The saturated piperidine ring forces a distinct three-dimensional trajectory. By adopting a chair conformation, it projects substituents away from the narrow hinge region and into the larger, more diverse solvent-exposed channel or ribose pocket[1].

-

The 3-Ketone Advantage: The ketone at the 3-position (piperidin-3-one) is the defining feature of this scaffold. It provides an electrophilic hotspot for late-stage diversification. Through reductive amination or Grignard addition, chemists can introduce basic amines or polar groups that form salt bridges with non-conserved acidic residues (e.g., Asp or Glu) in the solvent front, thereby driving extreme kinase selectivity[2][4].

Fig 1: Kinase signaling cascade illustrating ATP-competitive inhibition at the AKT node.

Library Diversification Workflow

To exploit the 1-(Pyrimidin-2-yl)piperidin-3-one scaffold, a high-throughput diversification workflow is utilized. The ketone handle allows for rapid generation of structure-activity relationship (SAR) libraries.

Fig 2: High-throughput diversification and screening workflow for piperidin-3-one scaffolds.

Protocol 1: Late-Stage Reductive Amination for Solvent-Channel Targeting

This protocol describes the conversion of the 3-ketone into a substituted 3-amine. The introduction of a basic amine is a proven strategy to increase potency by interacting with acidic residues in the kinase solvent channel[5].

Reagents & Materials:

-

1-(Pyrimidin-2-yl)piperidin-3-one (Scaffold)

-